REACTION_CXSMILES
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COC([CH:5]1[C:20](=[O:21])[C:9]2([CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]2)[CH2:8][NH:7][C:6]1=[O:22])=O>C(#N)C.O>[C:16]([O:15][C:13]([N:11]1[CH2:12][C:9]2([C:20](=[O:21])[CH2:5][C:6](=[O:22])[NH:7][CH2:8]2)[CH2:10]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|
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Name
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7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester
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Quantity
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8.3 g
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Type
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reactant
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Smiles
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COC(=O)C1C(NCC2(CN(C2)C(=O)OC(C)(C)C)C1=O)=O
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Name
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|
Quantity
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170 mL
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Type
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solvent
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Smiles
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C(C)#N.O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated to dryness
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Name
|
|
Type
|
|
Smiles
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C(C)(C)(C)OC(=O)N1CC2(C1)CNC(CC2=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |